An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule. With its unique structure combining a reactive bromohexyl group and a sterically hindered tert-butyldimethylsilyl ether, this compound has emerged as a critical building block in modern organic synthesis, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Properties
(6-Bromohexyloxy)-tert-butyldimethylsilane is an organosilicon compound valued for its dual functionality. The terminal bromine atom serves as a reactive site for nucleophilic substitution, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the primary alcohol, which can be cleaved under specific conditions. This allows for sequential and controlled chemical transformations, making it a valuable reagent in multi-step syntheses.[1]
Quantitative Data Summary
The key physicochemical properties of (6-Bromohexyloxy)-tert-butyldimethylsilane are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₂₇BrOSi |
| Molecular Weight | 295.33 g/mol [2][3][4] |
| CAS Number | 129368-70-3[2][3][4] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 276 °C (lit.)[2][5] |
| Density | 1.053 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.457 (lit.)[2] |
| Flash Point | 110 °C (230 °F) - closed cup[2] |
| Solubility | Soluble in various organic solvents. |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr[3] |
| InChI Key | PBKXRKYUUXKNSL-UHFFFAOYSA-N[2][3] |
Synthesis and Reactivity
The synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane is most commonly achieved through the silylation of 6-bromohexan-1-ol. This reaction selectively protects the hydroxyl group, leaving the alkyl bromide available for subsequent reactions.
Experimental Protocol: Synthesis from 6-Bromohexan-1-ol
This protocol details the synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane via the reaction of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
6-Bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Cool the solution to 0 °C in an ice bath.
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Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (6-Bromohexyloxy)-tert-butyldimethylsilane.
Reactivity Profile
The reactivity of (6-Bromohexyloxy)-tert-butyldimethylsilane is characterized by the distinct functionalities at each end of the molecule. The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophile for forming carbon-heteroatom bonds.[1] The TBDMS ether is stable under a wide range of reaction conditions but can be readily cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.
Application in Drug Development: A Key Linker for PROTACs
A significant application of (6-Bromohexyloxy)-tert-butyldimethylsilane is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][7] The (6-Bromohexyloxy)-tert-butyldimethylsilane serves as a precursor to the linker component of the PROTAC, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[4]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker derived from (6-Bromohexyloxy)-tert-butyldimethylsilane, induces the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow: Synthesis and Evaluation of a PROTAC
The following diagram outlines a general workflow for the synthesis of a PROTAC using (6-Bromohexyloxy)-tert-butyldimethylsilane as a linker precursor and the subsequent biological evaluation of its activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
